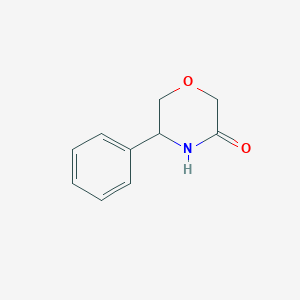

5-Phenylmorpholin-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-phenylmorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10-7-13-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDVCRCMLDJGAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630243 | |

| Record name | 5-Phenylmorpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119844-68-7 | |

| Record name | 5-Phenylmorpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Phenylmorpholin-3-one basic properties

An In-depth Technical Guide to 5-Phenylmorpholin-3-one: Core Properties and Scientific Context

Introduction

This compound is a heterocyclic organic compound featuring a core morpholine ring with a phenyl substituent at the 5-position and a ketone at the 3-position. While not extensively characterized in mainstream literature, its structural similarity to well-known psychoactive compounds places it in a region of significant interest for researchers in neuroscience, pharmacology, and medicinal chemistry. This guide provides a comprehensive overview of its fundamental properties, analytical considerations, and the critical scientific context that makes it a compelling subject for investigation in drug development.

The molecule's backbone is closely related to scaffolds that have yielded central nervous system (CNS) stimulants and other pharmacologically active agents. Notably, it shares structural motifs with pemoline and fenozolone, historical stimulants that act on dopaminergic and noradrenergic pathways.[1][2][3][4] Furthermore, the 5-phenylmorphan framework, a related structure, has emerged as a promising template for the development of novel opioid receptor modulators.[5][6] This document serves as a foundational resource for scientists exploring the potential of this compound as a synthetic intermediate, a metabolic product, or a novel therapeutic agent.

Physicochemical and Structural Properties

The foundational characteristics of this compound define its behavior in both chemical and biological systems. Due to its chiral center at the 5-position, the compound exists as two distinct enantiomers, (R) and (S), as well as a racemic mixture.[7] These different stereoisomers may exhibit unique pharmacological profiles, a crucial consideration for drug development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO₂ | [8][9] |

| Molecular Weight | 177.20 g/mol | [7][8] |

| Appearance | Off-white solid | [8] |

| CAS Number | 1260672-03-4 (Racemic) | [8][10] |

| 1052209-96-7 ((S)-enantiomer) | [7][9][11] | |

| 192815-71-7 ((R)-enantiomer) | ||

| Boiling Point | 401.9 ± 45.0 °C (Predicted) | |

| Storage Conditions | 2-8 °C, Sealed, Dry | [7] |

| Predicted logP | ~1.2 | [12] |

| Predicted pKa (Acidic) | ~6.25 (Amide N-H) | [12] |

Note: Predicted logP and pKa values are based on the structurally similar compound 5-Phenyl-1,3-oxazinane-2,4-dione and should be experimentally verified.[12] The predicted logP suggests moderate lipophilicity, implying potential for crossing cellular membranes, including the blood-brain barrier. The weakly acidic nature of the amide proton (pKa ~6.25) indicates that the molecule will be predominantly neutral at physiological pH.

Pharmacological Context and Structural Relationships

The scientific interest in this compound is largely driven by its structural relationship to established CNS stimulants. Understanding these connections provides a logical framework for predicting its potential biological activity.

-

Pemoline (2-amino-5-phenyl-1,3-oxazol-4-one): Formerly marketed as Cylert for ADHD, pemoline's stimulant effects are believed to be mediated through dopaminergic mechanisms.[2][13] Its use was discontinued due to a rare but serious risk of liver toxicity.[14]

-

Fenozolone (2-ethylamino-5-phenyl-1,3-oxazol-4-one): Developed in the 1960s, this psychostimulant is a norepinephrine-dopamine releasing agent (NDRA).[3][4]

This compound can be conceptualized as a structural analog of these compounds, where the oxazolone ring is replaced by a morpholinone ring. This modification alters the electronic and steric properties of the molecule while retaining the key phenyl and carbonyl groups, suggesting that it may interact with similar biological targets.

Caption: Structural relationships of this compound.

Synthesis and Analytical Characterization

Plausible Synthetic Pathway

Caption: Proposed workflow for synthesizing this compound.

Protocol Causality:

-

Starting Material Selection: D-Phenylalaninol provides the necessary phenyl group and the chiral center with a defined stereochemistry for producing the (R)-enantiomer.

-

N-Alkylation: Reaction with an α-halo ester like ethyl 2-bromoacetate introduces the carboxymethyl group onto the nitrogen atom, creating the precursor required for cyclization.

-

Cyclization: The use of a suitable base (e.g., sodium ethoxide) promotes an intramolecular nucleophilic attack from the alcohol onto the ester carbonyl, displacing the ethoxy group to form the six-membered lactam (amide) ring.

-

Purification: Standard techniques are essential to remove unreacted starting materials, reagents, and byproducts to yield the pure compound for analytical and biological assessment.

Analytical Workflow: Identity and Purity Confirmation

A self-validating analytical protocol is essential to confirm the identity and purity of synthesized or procured this compound.

Caption: Standard workflow for analytical validation.

Experimental Protocol: HPLC Purity Assessment This protocol describes a standard method for determining the purity of a this compound sample.

-

System: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm (or a λₘₐₓ determined by UV scan).

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile. Dilute to 0.1 mg/mL with the mobile phase.

-

Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Safety, Handling, and Toxicity Considerations

Appropriate safety measures are paramount when handling any research chemical. The available data from commercial suppliers provides a baseline for risk assessment.

| Hazard Type | GHS Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | [8] |

| Hazard Statements | H302: Harmful if swallowed | [8] |

| H315: Causes skin irritation | [8] | |

| H319: Causes serious eye irritation | [8] | |

| H335: May cause respiratory irritation | [8] | |

| Precautionary | P261, P280, P301+P312, P305+P351+P338 | [11] |

Expert Insight on Toxicity: The most significant safety consideration arises from the structural relationship between this compound and pemoline. Pemoline was withdrawn from the market due to its association with severe, life-threatening hepatotoxicity (liver failure).[14] Although no specific toxicity data exists for this compound, researchers must operate under the precautionary principle and assume a similar potential for liver toxicity. Any in-vivo studies should be preceded by thorough in-vitro cytotoxicity assays and should include rigorous monitoring of liver function markers.

Recommended Handling Procedures:

-

Handle only in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of accidental exposure, follow standard first-aid procedures and consult the Safety Data Sheet (SDS).

Conclusion

This compound stands as a molecule of high potential for drug discovery, positioned at the intersection of CNS stimulants and other neurologically active scaffolds. Its basic properties suggest a drug-like molecule with moderate lipophilicity and metabolic stability. The primary value for researchers lies in its utility as a novel scaffold for exploring structure-activity relationships related to dopaminergic, noradrenergic, and potentially opioid receptor systems. However, the strong toxicological warning provided by its structural analog, pemoline, necessitates a cautious and well-informed approach to its study. This guide provides the core technical knowledge required to handle, analyze, and strategically investigate this compound in a modern drug development context.

References

-

PharmaCompass.com. Pemoline | Drug Information, Uses, Side Effects, Chemistry.

-

RxList. Cylert (Pemoline): Side Effects, Uses, Dosage, Interactions, Warnings.

-

HealthyPlace. Medication Treatments for ADHD - Pemoline (Cylert) for ADHD.

-

Wikipedia. Pemoline.

-

Drugs.com. pemoline.

-

ChemicalBook. fenozolone | 15302-16-6.

-

National Institutes of Health. Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines - PMC.

-

BLDpharm. (S)-5-Phenylmorpholin-3-one | 1052209-96-7.

-

CymitQuimica. This compound.

-

The Royal Society of Chemistry. Supplementary Data.

-

Sigma-Aldrich. (R)-5-Phenyl-morpholin-3-one.

-

Wikipedia. Fenozolone.

-

Smolecule. 5-Methyl-3-phenyl-1,3-oxazinan-2-one.

-

Plant Care. How to Choose Fenozolone: Key Factors and Buying Guide.

-

National Institutes of Health. 5-Phenyl-1,3-oxazinane-2,4-dione - PubChem.

-

Merck Index. Fenozolone.

-

BLD Pharm. This compound | 1260672-03-4.

-

National Institutes of Health. Fenozolone | C11H12N2O2 | CID 135436543 - PubChem.

-

P. aeruginosa Metabolome Database. 5-Phenyl-1,3-oxazinane-2,4-dione (PAMDB000955).

-

MDPI. Boulton-Katritzky Rearrangement of 5-Substituted Phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles as a Synthetic Path to Spiropyrazoline Benzoates and Chloride with Antitubercular Properties.

-

ChemRxiv. Enantioselective Total Synthesis of 5-Phenylmorphans and Cis-Oc- tahydroisoquinolines.

-

Achmem. (S)-5-Phenylmorpholin-3-one.

-

Sigma-Aldrich. (R)-5-Phenyl-morpholin-3-one | 192815-71-7.

-

ChemSynthesis. 5-hydroxy-3-phenyl-1,3-oxazinan-2-one.

-

CymitQuimica. (5R)-5-Phenylmorpholin-3-one.

-

CymitQuimica. (5S)-5-Phenyl-3-morpholinone.

-

National Institutes of Health. trans-5-Methyl-6-phenylmorpholin-3-one | C11H13NO2 | CID 92136243 - PubChem.

-

Sigma-Aldrich. (5R)-5-Phenylmorpholin-3-one 304-53-0.

-

Google Patents. Synthesis method of substituted N-phenyl morpholine compound.

-

ChemicalBook. 4-Phenylmorpholine(92-53-5) 1H NMR spectrum.

-

National Institutes of Health. 4-Hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one | C10H11NO3 | CID 21350392 - PubChem.

-

Human Metabolome Database. 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0040733).

-

Sigma-Aldrich. (5R)-5-phenylmorpholin-3-one | 192815-71-7.

-

Sigma-Aldrich. This compound | 1260672-03-4.

-

CymitQuimica. This compound.

-

ChemicalBook. (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one.HCl | 898543-06-1.

-

ChemicalBook. This compound | 192815-71-7.

-

BLDpharm. (3R,5R)-3-Methyl-5-phenylmorpholine hydrochloride | 2580095-18-5.

-

ResearchGate. Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone | Request PDF.

Sources

- 1. Pemoline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Medication Treatments for ADHD - Pemoline (Cylert) for ADHD | HealthyPlace [healthyplace.com]

- 3. fenozolone | 15302-16-6 [chemicalbook.com]

- 4. Fenozolone - Wikipedia [en.wikipedia.org]

- 5. Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. 1052209-96-7|(S)-5-Phenylmorpholin-3-one|BLD Pharm [bldpharm.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. (5S)-5-Phenyl-3-morpholinone | CymitQuimica [cymitquimica.com]

- 10. 1260672-03-4|this compound|BLD Pharm [bldpharm.de]

- 11. achmem.com [achmem.com]

- 12. P. aeruginosa Metabolome Database: 5-Phenyl-1,3-oxazinane-2,4-dione (PAMDB000955) [pseudomonas.umaryland.edu]

- 13. pemoline [glowm.com]

- 14. Pemoline - Wikipedia [en.wikipedia.org]

(5S)-5-Phenylmorpholin-3-one chiral synthesis

An In-depth Technical Guide to the Chiral Synthesis of (5S)-5-Phenylmorpholin-3-one

Introduction

(5S)-5-Phenylmorpholin-3-one is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted morpholinone, it serves as a valuable scaffold and a key chiral building block for the synthesis of more complex bioactive molecules. The stereocenter at the C5 position, bearing a phenyl group, is a critical determinant of pharmacological activity in many derivatives, making enantiomerically pure synthesis not just a requirement but a cornerstone of its application. This guide provides a detailed exploration of a robust and reliable strategy for the synthesis of (5S)-5-Phenylmorpholin-3-one, designed for researchers and professionals in organic synthesis and pharmaceutical development.

Strategic Overview: The Chiral Pool Approach

While several advanced catalytic asymmetric methods exist for the synthesis of morpholine derivatives, the most direct, scalable, and frequently utilized strategy for preparing (5S)-5-Phenylmorpholin-3-one is the Chiral Pool Synthesis . This approach leverages a readily available, enantiopurified starting material that already contains the required stereocenter. For this target molecule, the ideal precursor is (S)-phenylglycinol.

The synthesis proceeds via a reliable two-step sequence:

-

Chemoselective N-Acylation: The amino group of (S)-phenylglycinol is selectively acylated with chloroacetyl chloride.

-

Intramolecular Cyclization: The resulting intermediate undergoes a base-mediated intramolecular SN2 reaction (a Williamson ether synthesis) to form the morpholinone ring.

This strategy is favored for its high fidelity in transferring the stereochemistry from the starting material to the final product, its operational simplicity, and its use of cost-effective reagents.

Caption: High-level workflow for the chiral pool synthesis of (5S)-5-Phenylmorpholin-3-one.

In-Depth Experimental Protocols

The following protocols represent a validated and logical synthesis based on established chemical principles for each transformation.

Part 1: Synthesis of (S)-2-Chloro-N-(2-hydroxy-1-phenylethyl)acetamide (Intermediate)

Principle and Rationale: This step involves the acylation of the primary amine of (S)-phenylglycinol. The key challenge is achieving chemoselectivity, as both the amine and the hydroxyl group can potentially react with the highly electrophilic chloroacetyl chloride. The amine is significantly more nucleophilic than the alcohol, especially under neutral or slightly basic conditions. Utilizing a buffered aqueous system, as demonstrated in related transformations, provides an excellent medium for this selectivity. The buffer neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the starting amine (which would render it unreactive) and maintaining conditions conducive for selective N-acylation over O-acylation.[1]

Detailed Experimental Protocol:

-

Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add (S)-phenylglycinol (10.0 g, 72.9 mmol) and a 0.5 M sodium phosphate buffer solution (pH 7.5, 100 mL).

-

Cooling: Cool the resulting slurry to 0-5 °C in an ice-water bath with vigorous stirring.

-

Reagent Addition: Dissolve chloroacetyl chloride (9.3 g, 6.9 mL, 87.5 mmol, 1.2 equiv.) in 20 mL of a suitable organic solvent like dichloromethane or THF. Add this solution dropwise to the cooled slurry via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1 hour, then let it warm to room temperature and stir for another 2-3 hours.

-

Work-up: The product often precipitates from the reaction mixture. If so, collect the solid by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a solvent system like ethyl acetate/hexanes to yield the pure intermediate as a white solid.

Part 2: Synthesis of (5S)-5-Phenylmorpholin-3-one (Final Product)

Principle and Rationale: This final step is an intramolecular Williamson ether synthesis, a classic and robust method for forming ether linkages.[2] The process requires a strong, non-nucleophilic base to deprotonate the hydroxyl group, forming a transient alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the carbon atom bearing the chlorine in an SN2 displacement to form the six-membered morpholinone ring. Sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) is an ideal choice. NaH irreversibly deprotonates the alcohol, and the THF provides a suitable medium for the SN2 reaction while preventing side reactions like hydrolysis.

Sources

5-Phenylmorpholin-3-one chemical structure and analysis

An In-Depth Technical Guide to 5-Phenylmorpholin-3-one: Structure, Analysis, and Significance

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its core chemical structure, outline robust analytical methodologies for its characterization and quality control, and discuss its relevance as a building block in drug discovery. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental design to ensure reproducible and reliable results.

Core Molecular Identity and Physicochemical Properties

This compound is a substituted morpholine derivative featuring a phenyl group at the 5-position and a ketone at the 3-position of the morpholine ring. This structure incorporates an amide, an ether, and an aromatic moiety, making it a versatile scaffold. The presence of a chiral center at the C5 position means the compound can exist as (R) and (S) enantiomers or as a racemic mixture.

Structural Representation

The fundamental structure of this compound is depicted below.

Caption: 2D Chemical Structure of this compound.

Key Physicochemical Data

The fundamental properties of this compound are summarized below. These identifiers are crucial for sourcing, regulatory submission, and literature searches.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₁NO₂ | [1][2] |

| Molecular Weight | 177.20 g/mol | [1][2][3] |

| CAS Number (Racemate) | 1260672-03-4 | [1] |

| CAS Number ((S)-enantiomer) | 1052209-96-7 | [2][4][5] |

| CAS Number ((R)-enantiomer) | 192815-71-7 | [6][7] |

| Physical Form | Solid, off-white | [1][6] |

| InChI Key (Racemate) | GXDVCRCMLDJGAS-UHFFFAOYSA-N | [1] |

Synthesis Pathway: A Generalized Approach

While numerous specific synthetic routes exist for morpholine derivatives, a common and effective strategy involves the cyclization of an appropriate amino alcohol precursor. The synthesis of this compound can be logically approached from 2-amino-1-phenylethanol, which provides the core C5-phenyl stereocenter.

Conceptual Synthetic Workflow

This diagram illustrates a high-level, two-step conceptual pathway. The selection of a chiral starting material or the use of a chiral auxiliary would be critical for an enantioselective synthesis.[8]

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic Analysis and Characterization

A multi-technique spectroscopic approach is essential for unambiguous structure confirmation and purity assessment. The following sections detail validated protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information regarding the carbon-hydrogen framework of the molecule.

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum using a 90° pulse angle, a relaxation delay of at least 2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) may be needed to achieve an adequate signal-to-noise ratio for quaternary carbons.

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Expected Spectral Features:

The following table summarizes the predicted chemical shifts (δ) based on the structure and data from analogous compounds.[9][10]

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Key Correlations |

| Aromatic-H (Phenyl) | 7.2 - 7.5 (multiplet, 5H) | 125 - 140 | Protons on the phenyl ring. |

| -CH- (C5) | 4.5 - 4.8 (multiplet, 1H) | 55 - 60 | Chiral center proton, adjacent to both the phenyl group and oxygen. |

| -CH₂- (C6) | 3.8 - 4.2 (multiplet, 2H) | 70 - 75 | Methylene protons adjacent to the ether oxygen. |

| -CH₂- (C2) | 3.4 - 3.7 (multiplet, 2H) | 45 - 50 | Methylene protons adjacent to the amide nitrogen. |

| -NH- | 6.0 - 8.0 (broad singlet, 1H) | N/A | Amide proton, shift is solvent and concentration dependent. |

| C=O (C3) | N/A | 168 - 172 | Carbonyl carbon of the amide (lactam). |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups present in the molecule.

Protocol: Attenuated Total Reflectance (ATR)-IR

-

Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum should be analyzed for characteristic absorption bands. No baseline correction is typically needed for ATR.

Expected Characteristic Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| 3300 - 3100 | N-H Stretch | Amide | [11] |

| 3100 - 3000 | C-H Stretch (sp²) | Aromatic | [11] |

| 3000 - 2850 | C-H Stretch (sp³) | Aliphatic (CH, CH₂) | [11] |

| ~1650 | C=O Stretch | Amide (Lactam) | [10] |

| 1600, 1490, 1450 | C=C Stretch | Aromatic Ring | [11] |

| ~1250 | C-N Stretch | Amide | [11] |

| ~1100 | C-O-C Stretch | Ether | [11] |

Mass Spectrometry (MS)

MS provides crucial information on the molecular weight and fragmentation pattern, further confirming the compound's identity.

Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.

-

Instrumentation: Infuse the sample solution directly into an ESI-mass spectrometer or inject it via an HPLC system.

-

Ionization: Operate the ESI source in positive ion mode to generate protonated molecules.

-

Mass Analysis: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

Data Analysis: Identify the molecular ion peak. For structural confirmation, perform tandem MS (MS/MS) on the parent ion to observe characteristic fragment ions.

Expected Mass Spectrum Features:

-

Parent Ion: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 178.2.

-

Key Fragments: Fragmentation is expected to occur via cleavage of the morpholine ring. Potential fragment ions could result from the loss of CO, or cleavage adjacent to the phenyl group, providing structural validation.[12]

Chromatographic Purity Analysis

Chromatographic methods are the gold standard for determining the purity of a chemical compound and for separating it from related substances or impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the preferred method for assessing the purity of this compound due to its moderate polarity.

Protocol: RP-HPLC Purity Assessment

-

System: An HPLC system equipped with a UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size. The C18 stationary phase provides excellent retention for the phenyl group.[13]

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient Elution:

-

0-2 min: 20% B

-

2-15 min: 20% to 80% B

-

15-17 min: 80% B

-

17-18 min: 80% to 20% B

-

18-22 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm, leveraging the chromophore of the phenyl ring.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase (e.g., 50:50 Water:Acetonitrile) to a concentration of ~1 mg/mL.

-

Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile impurities. The compound may require derivatization to improve its thermal stability and volatility.

Protocol: GC-MS Impurity Profiling

-

Derivatization: To a dried sample ( ~1 mg), add 50 µL of a silylating agent (e.g., MSTFA with 1% TMCS) and heat at 70°C for 30 minutes. This step converts the acidic N-H proton to a non-polar TMS group, improving chromatographic performance.[12]

-

System: A GC system coupled to a Mass Selective Detector (MSD).

-

Column: HP-5ms (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.[12]

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Injection: 1 µL, splitless mode.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 min.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 min at 280 °C.

-

-

MSD Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-550 amu.

-

-

Analysis: Impurities are identified by their retention times and comparison of their mass spectra to library databases (e.g., NIST).

Significance in Drug Discovery and Medicinal Chemistry

The morpholine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in approved drugs and clinical candidates.[14][15] Its inclusion is often strategic, as it can improve physicochemical properties such as aqueous solubility and metabolic stability, which are critical for drug-likeness.

This compound serves as a valuable chiral building block for the synthesis of more complex molecules. Derivatives of the morpholine and morpholinone core have demonstrated a wide spectrum of biological activities.[15][16]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. (5S)-5-Phenyl-3-morpholinone | CymitQuimica [cymitquimica.com]

- 3. 4-Phenylmorpholin-3-ON | C10H11NO2 | CID 5153080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. achmem.com [achmem.com]

- 5. 1052209-96-7|(S)-5-Phenylmorpholin-3-one|BLD Pharm [bldpharm.com]

- 6. (R)-5-Phenyl-morpholin-3-one | 192815-71-7 [sigmaaldrich.com]

- 7. (R)-5-Phenyl-morpholin-3-one | 192815-71-7 [sigmaaldrich.cn]

- 8. chemrxiv.org [chemrxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. (5S,6S)-5-methyl-6-phenylmorpholin-3-one (5493-94-7) for sale [vulcanchem.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. dshs-koeln.de [dshs-koeln.de]

- 13. Separation of 1-Phenyl-3-methyl-5-pyrazolone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Fenmetramide

Abstract

Fenmetramide is a fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class, a group of active ingredients categorized under the Fungicide Resistance Action Committee (FRAC) Group 7.[1] This technical guide provides a comprehensive overview of the molecular mechanism of action of fenmetramide for researchers, scientists, and drug development professionals. The document delves into the biochemical pathways targeted by fenmetramide, the molecular interactions governing its inhibitory activity, and the consequential impact on fungal cellular respiration. Furthermore, it explores the mechanisms of resistance and provides detailed experimental protocols for the elucidation and characterization of its mode of action. While specific quantitative data for fenmetramide is not extensively available in the public domain, this guide leverages the wealth of knowledge on the SDHI class to present a scientifically robust and insightful examination of its core functionality.

Introduction: Fenmetramide and the SDHI Fungicide Class

Fenmetramide is a synthetic organic compound with fungicidal properties. It is important to distinguish the fungicide fenmetramide from a similarly named compound patented as an antidepressant in the 1960s, which was never marketed and for which pharmacological data is scarce.[2] The fungicidal activity of fenmetramide stems from its classification as a succinate dehydrogenase inhibitor (SDHI).[1] SDHIs represent a significant class of fungicides that target a crucial enzyme in the mitochondrial electron transport chain of fungi, thereby disrupting cellular energy production.[3] The primary mode of action for SDHIs is the inhibition of spore germination on the leaf surface, making them effective preventative fungicides.[1]

The Molecular Target: Succinate Dehydrogenase (Complex II)

The primary target of fenmetramide is the enzyme succinate dehydrogenase (SDH), also known as mitochondrial Complex II.[3] This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain, playing a dual role in cellular metabolism. SDH is an enzyme complex embedded in the inner mitochondrial membrane and is composed of four subunits: SDHA, SDHB, SDHC, and SDHD.[4]

-

SDHA and SDHB: These are the catalytic subunits, located in the mitochondrial matrix. SDHA contains the flavin adenine dinucleotide (FAD) cofactor and the binding site for succinate. SDHB contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate electron transfer.

-

SDHC and SDHD: These are the membrane-anchoring subunits that form the ubiquinone-binding pocket.

The function of SDH is to oxidize succinate to fumarate in the TCA cycle and transfer the resulting electrons through its iron-sulfur clusters to ubiquinone (coenzyme Q), which is then reduced to ubiquinol.[4] This process is a critical step in aerobic respiration, linking the TCA cycle to oxidative phosphorylation.

Detailed Mechanism of Fenmetramide Action

As an SDHI fungicide, fenmetramide exerts its fungicidal effect by disrupting the normal function of the succinate dehydrogenase enzyme complex. The mechanism involves the following key steps:

-

Binding to the Ubiquinone-Binding Site: Fenmetramide, like other SDHIs, binds to the ubiquinone-binding site (Q-site) of the SDH enzyme. This binding is competitive with the natural substrate, ubiquinone. The Q-site is a hydrophobic pocket formed by the SDHB, SDHC, and SDHD subunits.[4]

-

Inhibition of Electron Transport: By occupying the Q-site, fenmetramide physically blocks the binding of ubiquinone, thereby inhibiting the transfer of electrons from the iron-sulfur clusters of SDHB to ubiquinone.[3] This effectively halts the catalytic cycle of the enzyme.

-

Disruption of the Mitochondrial Electron Transport Chain: The inhibition of SDH (Complex II) disrupts the flow of electrons through the mitochondrial electron transport chain. This leads to a decrease in the production of ATP, the primary energy currency of the cell.

-

Inhibition of the Tricarboxylic Acid (TCA) Cycle: As SDH is also an integral enzyme of the TCA cycle, its inhibition leads to the accumulation of succinate and a disruption of the cycle's normal functioning. This further exacerbates the energy deficit within the fungal cell.

The overall consequence of SDH inhibition by fenmetramide is a severe impairment of cellular respiration, leading to a depletion of cellular energy and ultimately, fungal cell death.

Figure 2: Workflow for a mitochondrial respiration assay.

Succinate Dehydrogenase (Complex II) Activity Assay

This spectrophotometric assay directly measures the enzymatic activity of SDH.

Objective: To quantify the inhibitory effect of fenmetramide on the activity of succinate dehydrogenase and to determine its IC50 value.

Materials:

-

Isolated mitochondria or purified SDH enzyme

-

Assay buffer (e.g., phosphate buffer)

-

Succinate

-

Artificial electron acceptors (e.g., 2,6-dichlorophenolindophenol (DCPIP) or iodonitrotetrazolium chloride) [5]* Coenzyme Q analogue (e.g., decylubiquinone)

-

Fenmetramide stock solution

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, succinate, and the artificial electron acceptor.

-

Add the isolated mitochondria or purified SDH enzyme to the reaction mixture.

-

Initiate the reaction by adding the coenzyme Q analogue.

-

Monitor the reduction of the artificial electron acceptor over time by measuring the change in absorbance at the appropriate wavelength.

-

To determine the IC50 value, perform the assay with a range of fenmetramide concentrations.

-

Plot the percentage of inhibition against the logarithm of the fenmetramide concentration and fit the data to a dose-response curve.

Expected Outcome: Fenmetramide will inhibit the rate of the reaction in a dose-dependent manner, allowing for the calculation of its IC50 value.

Quantitative Data

While specific, publicly available quantitative data for fenmetramide is limited, the following table provides a template for the types of data that are crucial for characterizing its activity and for comparing it with other SDHI fungicides. The values for other SDHIs are provided for context.

| Parameter | Description | Example Value (for other SDHIs) | Reference |

| IC50 (SDH) | The concentration of the inhibitor that causes 50% inhibition of the succinate dehydrogenase enzyme activity. | 0.01 - 5 µM | [6][7] |

| EC50 | The effective concentration of the fungicide that causes 50% inhibition of fungal growth in vitro. | 0.01 - 10 mg/L | [6][8] |

| Ki | The inhibition constant, which represents the affinity of the inhibitor for the enzyme. | Not readily available |

Conclusion

Fenmetramide's mechanism of action is firmly rooted in its identity as a succinate dehydrogenase inhibitor. By targeting a critical enzyme at the intersection of the TCA cycle and the mitochondrial electron transport chain, fenmetramide effectively disrupts the energy metabolism of susceptible fungi, leading to their demise. A thorough understanding of this mechanism, including the specifics of its binding to the SDH complex and the molecular basis of resistance, is essential for its effective and sustainable use in agriculture. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the nuanced details of fenmetramide's fungicidal activity.

References

-

Fungicide Resistance Action Committee. (n.d.). FRAC Code List. Retrieved from [Link]

-

Syngenta. (2020). Guide to the main fungicide modes of action. Syngenta Ornamentals UK. Retrieved from [Link]

- Syngenta. (n.d.). Compendium™ Fungicide Label.

- Google Patents. (n.d.). US8440595B2 - Fungicides.

- CABI. (n.d.). Fungicide Modes of Action and Spectrum. CABI Digital Library.

- Greenbook. (n.d.). Quadris Ridomil Gold SL Fungicide Label.

- Hahn, M. (2014). The rising threat of fungicide resistance in Botrytis cinerea.

-

Wikipedia. (n.d.). Fenmetramide. Retrieved from [Link]

- European Patent Office. (n.d.). EP1179528A2 - Fungizide Phenylamidinderivative.

- Bénit, P., et al. (2019). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences, 20(23), 5988.

- European Patent Office. (n.d.).

-

LookChem. (n.d.). Cas 5588-29-4,Fenmetramide. Retrieved from [Link]

- Reinders. (n.d.). Product Label.

- Imtrade. (n.d.). fenhexamid 500 sc.

- Kluckova, K., et al. (2013). A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. Analytical Biochemistry, 442(2), 154-159.

- Li, H., et al. (2022). Discovery of Succinate Dehydrogenase Inhibitors Containing a Diphenylacetylene Fragment as Antifungal Agents. Journal of Agricultural and Food Chemistry, 70(34), 10355-10364.

- Chen, S., et al. (2018). Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. Molecules, 23(11), 2978.

- Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance to succinate dehydrogenase inhibitor fungicides.

- bioRxiv. (2024). Abstract.

- FMC Ag US. (n.d.). Fungicides.

- Kluckova, K., et al. (2013). A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. Analytical Biochemistry, 442(2), 154-159.

- Justia P

- Fisher, M. C., et al. (2018). Understanding the clinical and environmental drivers of antifungal resistance in the One Health context. Nature Reviews Microbiology, 16(11), 649-660.

- Google Patents. (n.d.). CN102361551B - Use of synthetic and biological fungicides in combination for controlling harmful fungi.

- Sanglard, D. (2016). Antifungal Resistance and New Strategies to Control Fungal Infections. International Journal of Molecular Sciences, 17(1), 108.

- Munujos, P., et al. (1993). Assay of succinate dehydrogenase activity by a colorimetric-continuous method using iodonitrotetrazolium chloride as electron acceptor. Analytical Biochemistry, 212(2), 506-509.

- Sciacovelli, M., et al. (2014). Inhibition of succinate dehydrogenase by the mitochondrial chaperone TRAP1 has anti-oxidant and anti-apoptotic effects on tumor cells. Oncotarget, 5(23), 11897-11908.

- Garcia-Rubio, R., et al. (2020). Molecular Markers of Antifungal Resistance: Potential Uses in Routine Practice and Future Perspectives. Journal of Fungi, 6(4), 205.

- Berman, J., & Krysan, D. J. (2020). Drug resistance and tolerance in fungi. Nature Reviews Microbiology, 18(6), 319-331.

- Spinelli, J. B., & Haigis, M. C. (2018). The multifaceted contributions of mitochondria to cellular metabolism.

Sources

- 1. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]

- 2. Fenmetramide - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assay of succinate dehydrogenase activity by a colorimetric-continuous method using iodonitrotetrazolium chloride as electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Succinate Dehydrogenase Inhibitors Containing a Diphenylacetylene Fragment as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hypothesized Pharmacological Profile of 5-Phenylmorpholin-3-one: A Technical Guide for Researchers

Disclaimer: This document presents a hypothesized pharmacological profile of 5-Phenylmorpholin-3-one. As of the date of this publication, there is a lack of direct experimental data on this specific compound in publicly available scientific literature. The following profile is an extrapolation based on established structure-activity relationships (SAR) of structurally similar compounds, primarily phenmetrazine and its analogues. This guide is intended for research and informational purposes only and should not be considered a definitive characterization of this compound.

Introduction

This compound is a phenylmorpholine derivative with a chemical structure that suggests potential psychoactive properties. Its core scaffold is shared by a class of compounds known for their stimulant and anorectic effects, most notably phenmetrazine. The presence of a ketone group at the 3-position of the morpholine ring represents a key structural distinction from phenmetrazine, suggesting potential differences in its pharmacological profile, including potency, selectivity, and metabolic fate. This guide aims to provide a comprehensive, albeit hypothesized, overview of the pharmacological characteristics of this compound to inform future research and drug development efforts.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | [1][2] |

| Molecular Weight | 177.20 g/mol | [1] |

| Appearance | Off-white solid | |

| CAS Number | 1260672-03-4 | [3] |

| InChI Key | GXDVCRCMLDJGAS-UHFFFAOYSA-N | [1] |

Hypothesized Mechanism of Action

Based on its structural similarity to phenmetrazine, this compound is hypothesized to act as a monoamine releasing agent , with a primary affinity for the norepinephrine transporter (NET) and the dopamine transporter (DAT) . It is expected to have significantly weaker activity at the serotonin transporter (SERT).[4]

The proposed mechanism involves the following steps:

-

Transporter Substrate Activity: this compound is likely a substrate for NET and DAT, allowing it to be transported into the presynaptic neuron.

-

Vesicular Monoamine Transporter 2 (VMAT2) Disruption: Once inside the neuron, it is hypothesized to disrupt the proton gradient of VMAT2, leading to the release of norepinephrine and dopamine from synaptic vesicles into the cytoplasm.

-

Reverse Transport: The increased cytoplasmic concentrations of norepinephrine and dopamine then drive the reverse transport of these neurotransmitters through their respective transporters (NET and DAT) into the synaptic cleft.

This efflux of norepinephrine and dopamine is expected to be the primary mechanism underlying the predicted stimulant and anorectic effects of this compound.

Figure 1: Hypothesized mechanism of action for this compound.

Pharmacodynamics: A Structure-Activity Relationship (SAR) Perspective

The pharmacodynamic profile of this compound can be inferred from the SAR of related phenylmorpholine analogues.

Influence of the 3-Oxo Group:

The introduction of a ketone at the 3-position of the morpholine ring is the most significant structural modification compared to phenmetrazine. In the broader class of phenethylamines, the addition of a beta-keto group (as seen in cathinones relative to amphetamines) generally leads to:

-

Increased polarity: This may alter the blood-brain barrier penetration and overall pharmacokinetic profile.

-

Altered transporter affinity and efficacy: The carbonyl group can engage in different hydrogen bonding interactions with the transporter proteins, potentially modulating potency and the balance between releasing and reuptake inhibiting activity. Studies on beta-keto-phenethylamines have shown that this modification can attenuate some pharmacological effects.

Therefore, it is plausible that this compound may exhibit a lower potency as a monoamine releaser compared to phenmetrazine.

Quantitative SAR of Phenylmorpholine Analogues:

The following table summarizes the in vitro activity of phenmetrazine and related compounds at monoamine transporters, providing a basis for predicting the activity of this compound.

| Compound | NET Release (EC₅₀, nM) | DAT Release (EC₅₀, nM) | SERT Release (EC₅₀, nM) | Source |

| Phenmetrazine | 50 | 131 | >10,000 | [5] |

| Phendimetrazine | Inactive | Inactive | Inactive | [5] |

| Pseudophenmetrazine | 514 | >10,000 (reuptake inhibition) | >10,000 | [5] |

Based on this data, this compound is predicted to be a potent and selective norepinephrine and dopamine releasing agent, with negligible effects on serotonin release. The precise EC₅₀ values will depend on the influence of the 3-oxo group.

Hypothesized Pharmacokinetics

The pharmacokinetic profile of this compound is expected to share some characteristics with phenmetrazine, although the 3-oxo group will likely introduce differences.

-

Absorption: If administered orally, it is expected to be readily absorbed from the gastrointestinal tract.[6]

-

Distribution: Phenylmorpholine derivatives are known to cross the blood-brain barrier to exert their CNS effects.[7] The increased polarity due to the ketone group in this compound might slightly reduce its lipophilicity and brain penetration compared to phenmetrazine.

-

Metabolism: Phendimetrazine, the N-methylated analogue of phenmetrazine, acts as a prodrug and is metabolized to phenmetrazine in the liver.[8][9] It is hypothesized that this compound will undergo metabolism, potentially including reduction of the ketone group to a hydroxyl, hydroxylation of the phenyl ring, and N-dealkylation if substituted on the nitrogen. The primary route of metabolism is expected to be hepatic.[10]

-

Excretion: The parent compound and its metabolites are likely to be excreted primarily through the kidneys.[11]

| Parameter | Predicted Value for this compound | Basis of Prediction (Phenmetrazine/Phendimetrazine) | Source |

| Bioavailability (Oral) | Moderate to High | Good oral absorption of phenmetrazine. | [6] |

| Elimination Half-life | 3-8 hours | Similar to phenmetrazine's half-life of ~8 hours. | [4] |

| Metabolism | Hepatic (e.g., ketone reduction, hydroxylation) | Phendimetrazine is metabolized in the liver. | [9] |

| Excretion | Renal | Primary route of elimination for phendimetrazine and its metabolites. | [11] |

Therapeutic Potential and Off-Target Profile

Given its predicted mechanism of action as a norepinephrine-dopamine releasing agent, this compound could have therapeutic potential in conditions that respond to dopaminergic and noradrenergic stimulation.

-

Appetite Suppressant: The primary therapeutic application of phenmetrazine was as an anorectic for the short-term management of obesity.[4][6] this compound may share this property.

-

ADHD Treatment: The pharmacological profile of norepinephrine-dopamine releasing agents is similar to that of some medications used to treat Attention-Deficit/Hyperactivity Disorder (ADHD).

-

Wakefulness-Promoting Agent: Its stimulant properties could be explored for the treatment of narcolepsy or other disorders of excessive sleepiness.

It is also crucial to consider potential off-target effects. A comprehensive CNS receptor screening would be necessary to fully characterize the selectivity of this compound. Based on the profiles of similar compounds, interactions with adrenergic and serotonergic receptors, albeit at higher concentrations, cannot be ruled out.

Abuse Potential

Phenmetrazine has a known history of abuse, which led to its withdrawal from the market.[4] As a norepinephrine-dopamine releasing agent, this compound is predicted to have a significant abuse potential. The rewarding effects of such compounds are primarily mediated by the increase of dopamine in the mesolimbic pathway. Human studies with phendimetrazine, a prodrug of phenmetrazine, suggest a lower abuse potential compared to d-amphetamine, likely due to its slower conversion to the active metabolite.[12][13] The pharmacokinetic profile of this compound, particularly its rate of entry into the brain, will be a critical determinant of its abuse liability.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments that would be essential to validate the hypothesized pharmacological profile of this compound.

Protocol 1: Synthesis of this compound

A potential synthetic route to 4-(4-aminophenyl)morpholin-3-one has been described in the patent literature, which can be adapted for the synthesis of this compound.[14] A generalized, hypothetical synthesis is outlined below.

Figure 2: A plausible synthetic pathway for this compound.

Step-by-Step Procedure:

-

N-Alkylation: To a solution of 2-amino-1-phenylethanol in a suitable solvent (e.g., ethanol), add a base (e.g., triethylamine). Slowly add ethyl chloroacetate and stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up and Purification: After the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude N-(2-hydroxy-2-phenylethyl)glycine ethyl ester. Purify the product by column chromatography.

-

Intramolecular Cyclization: To a solution of the purified ester in an anhydrous aprotic solvent (e.g., THF) at 0 °C, add a strong base (e.g., sodium hydride) portion-wise. Allow the reaction to warm to room temperature and stir for 4-8 hours.

-

Final Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Purify the final product by recrystallization or column chromatography.

Protocol 2: In Vitro Monoamine Transporter Activity Assay

This protocol describes a synaptosomal uptake/release assay to determine the potency and efficacy of this compound at DAT, NET, and SERT.

Step-by-Step Procedure:

-

Synaptosome Preparation: Isolate synaptosomes from the striatum (for DAT), hypothalamus (for NET), and hippocampus (for SERT) of rodent brains.

-

[³H]-Neurotransmitter Uptake Inhibition Assay:

-

Pre-incubate synaptosomes with varying concentrations of this compound or a reference compound.

-

Initiate uptake by adding a fixed concentration of [³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin.

-

After a short incubation period, terminate the uptake by rapid filtration.

-

Quantify the amount of radioactivity retained by the synaptosomes using liquid scintillation counting.

-

Calculate the IC₅₀ value for uptake inhibition.

-

-

[³H]-Neurotransmitter Release Assay:

-

Pre-load synaptosomes with the respective [³H]-neurotransmitter.

-

Wash the synaptosomes to remove excess radioactivity.

-

Initiate release by adding varying concentrations of this compound or a reference compound.

-

After incubation, separate the supernatant from the synaptosomes.

-

Quantify the radioactivity in the supernatant.

-

Calculate the EC₅₀ value for neurotransmitter release.

-

Conclusion

This compound represents an intriguing research compound with a predicted pharmacological profile of a norepinephrine-dopamine releasing agent. Based on structure-activity relationships, it is hypothesized to have stimulant and anorectic properties, along with a significant abuse potential. The presence of the 3-oxo group is expected to modulate its potency and pharmacokinetic properties compared to its close analogue, phenmetrazine. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound's pharmacological profile. Further research is warranted to validate these hypotheses and to fully elucidate the therapeutic potential and risks associated with this compound.

References

-

GlobalRx. (n.d.). Clinical Profile: Phendimetrazine Tartrate 35mg Tablets. Retrieved from [Link]

-

Wikipedia. (2023). Phendimetrazine. Retrieved from [Link]

-

Wikipedia. (2023). Phenmetrazine. Retrieved from [Link]

-

Drugs.com. (2023). Phendimetrazine: Package Insert / Prescribing Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4762, Phenmetrazine. Retrieved from [Link]

- Banks, M. L., et al. (2014). Cocaine-like discriminative stimulus effects of phendimetrazine and phenmetrazine in rats. Psychopharmacology, 231(12), 2495–2503.

- Cui, J. F., et al. (1990). [Study on metabolism of phenmetrazine-like drugs and their metabolites]. Yao Xue Xue Bao, 25(8), 632–636.

-

Patsnap Synapse. (2024). What is the mechanism of Phendimetrazine Tartrate? Retrieved from [Link]

- Rothman, R. B., et al. (2002). Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain. European Journal of Pharmacology, 447(1), 51–57.

- Banks, M. L., et al. (2013). Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys. Neuropsychopharmacology, 38(7), 1256–1265.

- Baumann, M. H., et al. (2016). Dissociable effects of the prodrug phendimetrazine and its metabolite phenmetrazine at dopamine transporters. Scientific Reports, 6, 31385.

- Chambers, C. D., & White, O. Z. (1980). A study of phenmetrazine (Preludin) abuse. Chemical Dependence, 4(1-2), 101–111.

- Boissier, J. R., et al. (1973). A neuropsychopharmacological study of phenmetrazine in several animal species. Neuropharmacology, 12(6), 541–548.

- Kwak, S., et al. (2017). Psychotic Disorder Induced by Appetite Suppressants, Phentermine or Phendimetrazine: A Case Series Study. Clinical Psychopharmacology and Neuroscience, 15(3), 283–286.

- Kim, S. H., & Lee, J. Y. (2016). A Case of Phendimetrazine Induced-Psychotic Disorder and Dependence.

- Stoops, W. W., et al. (2014). Abuse Potential of Oral Phendimetrazine in Cocaine-Dependent Individuals: Implications for Agonist-like Replacement Therapy. Journal of Addiction Medicine, 8(3), 188–194.

- Simmler, L. D., et al. (2015). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 20(8), 14335–14368.

- Lile, J. A., et al. (2014). Phendimetrazine-Induced Persistent Psychosis: A Case Report. The American Journal on Addictions, 23(3), 305–306.

- Carroll, F. I., et al. (2012). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Journal of Medicinal Chemistry, 55(17), 7844–7855.

- Wang, L., et al. (2016). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. Journal of Chemical and Pharmaceutical Research, 8(1), 1-3.

- Beregi, S. L., & Duhault, J. (1977). Structure-anorectic activity relationships in substituted phenethylamines. Arzneimittel-Forschung, 27(1), 116–118.

- Cichero, E., & Fossa, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Pharmaceuticals, 14(2), 123.

- Mosnaim, A. D., et al. (2015). Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. Journal of Clinical Psychopharmacology, 35(6), 701–708.

- Roth, B. L. (2007). Receptorome screening for CNS drug discovery. Current Opinion in Chemical Biology, 11(3), 346–351.

- Kim, J. I., et al. (2021). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. Biomolecules & Therapeutics, 29(6), 633–642.

- Al-Huniti, M. H., et al. (2016). Development of CNS Multi-Receptor Ligands: Modification of Known D2 Pharmacophores. Molecules, 21(11), 1500.

- Olson, K. M., et al. (2019). Comprehensive molecular pharmacology screening reveals potential new receptor interactions for clinically relevant opioids. PLoS One, 14(6), e0217371.

- Nakagawara, M. (1986). [beta Phenylethylamine: psychopharmacological and clinical aspects]. Yakubutsu Seishin Kodo, 6(3), 295–307.

- Ho, B. T., & Tansey, L. W. (1980). Comparative anorectic effects of metaraminol and phenylephrine in rats. Research Communications in Chemical Pathology and Pharmacology, 28(2), 341–344.

- Liang, C. S., & Sprecher, D. (1979). Cardiovascular actions of beta-phenylethylamine. The American Journal of Physiology, 236(4), H592–H595.

- Google Patents. (2019). CN109651286B - High-selectivity synthesis method of 4- (4-aminophenyl) morpholine-3-one.

- Engers, D. W., et al. (2011). Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats. Journal of Medicinal Chemistry, 54(4), 1106–1110.

- Varney, M. A., et al. (2023). Fentanyl analog structure-activity relationships demonstrate N-acyl chain length and aryl fluorine position as determinants of in vivo potency efficacy and safety. Neuropharmacology, 231, 109503.

- Samanin, R., & Garattini, S. (1993). Neurochemical mechanism of action of anorectic drugs. Pharmacology & Toxicology, 73(2), 63–68.

-

BindingDB. (n.d.). BindingDB. Retrieved from [Link]

-

KNIME. (2021). KNIME-based Analysis of Off-Target Effect of Drugs Related to The Molecular 2D Fingerprint. Retrieved from [Link]

- Al-Ghananeem, A. M., et al. (2019). Skin Delivery and Irritation Potential of Phenmetrazine as a Candidate Transdermal Formulation for Repurposed Indications. Journal of Pharmaceutical Sciences, 108(9), 3020–3026.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. (5S)-5-Phenyl-3-morpholinone | CymitQuimica [cymitquimica.com]

- 3. 1260672-03-4|this compound|BLD Pharm [bldpharm.de]

- 4. Phenmetrazine - Wikipedia [en.wikipedia.org]

- 5. Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenmetrazine | C11H15NO | CID 4762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phendimetrazine - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Phendimetrazine Tartrate? [synapse.patsnap.com]

- 10. [Study on metabolism of phenmetrazine-like drugs and their metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phendimetrazine: Package Insert / Prescribing Information [drugs.com]

- 12. Abuse Potential of Oral Phendimetrazine in Cocaine-Dependent Individuals: Implications for Agonist-like Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. CN109651286B - High-selectivity synthesis method of 4- (4-aminophenyl) morpholine-3-one - Google Patents [patents.google.com]

The Latent Therapeutic Potential of 5-Phenylmorpholin-3-one Derivatives: A Technical Guide for Drug Discovery

Introduction: The Quest for Novel Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. The inherent structural diversity and rich chemical space offered by these molecules provide a fertile ground for the development of new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. Among the myriad of heterocyclic systems, the morpholine nucleus has emerged as a "privileged" structure, a testament to its frequent appearance in a wide array of biologically active compounds. This is largely attributed to its favorable physicochemical properties, which can enhance the aqueous solubility and metabolic stability of a drug candidate.

This technical guide delves into the largely uncharted territory of a specific subclass of morpholine-containing compounds: 5-Phenylmorpholin-3-one derivatives . While direct and extensive research on the biological activities of this particular scaffold remains nascent, the structural amalgamation of a phenyl ring, a morpholin-3-one core, and the potential for diverse substitutions presents a compelling case for their investigation as prospective therapeutic agents. By drawing parallels with structurally related compounds and leveraging established principles of medicinal chemistry, this guide aims to provide a forward-looking perspective on the potential anticancer, antimicrobial, and neuroprotective activities of this compound derivatives. We will explore rational synthetic strategies, propose detailed protocols for biological evaluation, and outline the mechanistic avenues through which these compounds may exert their effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals poised to explore the therapeutic promise of this intriguing class of molecules.

Synthetic Strategies: Accessing the this compound Core

The synthesis of the this compound scaffold can be approached through several strategic disconnections. A plausible and efficient method involves the cyclization of an N-substituted 2-amino-2-phenylethanol derivative with a suitable two-carbon electrophile. The following protocol outlines a general, multi-step synthesis that can be adapted for the creation of a library of this compound derivatives.

Proposed Synthetic Pathway

5-Phenylmorpholin-3-one as a psychostimulant

An In-depth Technical Guide to 5-Phenylmorpholin-3-one as a Putative Psychostimulant

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals for informational and research purposes only. This compound is a research chemical, and its pharmacological and toxicological properties in humans have not been fully elucidated. This guide is not an endorsement or recommendation for its use.

Executive Summary

This compound is a rigid analog of phenethylamine incorporating a morpholinone scaffold, a structural motif present in several centrally active compounds. Its chemical architecture suggests a potential classification as a psychostimulant, likely modulating monoamine neurotransmitter systems. This technical guide synthesizes available chemical data with established pharmacological principles to provide a comprehensive overview for the research and drug development community. We will explore the compound's physicochemical properties, propose a viable synthetic route, and delve into its putative mechanism of action, metabolic fate, and analytical characterization. By contextualizing this compound within the broader landscape of psychostimulants, this document aims to provide a foundational framework for future investigation.

Introduction: The Morpholine Scaffold in CNS Drug Discovery

Psychostimulants are a class of psychoactive drugs that increase alertness, attention, and energy.[1][2] Their mechanisms often involve enhancing the synaptic concentration of catecholamines, primarily dopamine (DA) and norepinephrine (NE), by inhibiting their reuptake or promoting their release.[1] The phenylmorpholine core is of significant interest in medicinal chemistry. The classic psychostimulant phenmetrazine, for example, features this scaffold and exerts its effects through the release of norepinephrine and dopamine. The inclusion of the morpholine ring constrains the flexible phenethylamine backbone, which can lead to increased receptor selectivity and altered metabolic stability compared to more flexible analogs. This compound, with its ketone functional group on the morpholine ring, represents an under-explored derivative within this chemical class, warranting a detailed examination of its potential as a psychostimulant.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its synthesis, handling, and formulation. The compound exists as a solid at room temperature and is available in both racemic and enantiomerically pure forms.[3][4][5]

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO₂ | [3][4] |

| Molecular Weight | ~177.20 g/mol | [3][4][6] |

| Appearance | White to off-white solid | [5] |

| CAS Number (S)-enantiomer | 1052209-96-7 | [4][7][8] |

| CAS Number (R)-enantiomer | 192815-71-7 | [5] |

| Purity (Commercial) | ≥95% | [5] |

| Hazard Statements | H302, H315, H319, H335 | [3][7] |

| Signal Word | Warning | [3][7] |

Hazard statements indicate the compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][7]

Synthesis and Stereochemistry

Proposed Synthetic Pathway

The synthesis can commence from commercially available styrene oxide. Reaction with ethanolamine would yield the key amino alcohol intermediate, 2-((2-hydroxy-2-phenylethyl)amino)ethan-1-ol. Subsequent reaction with a suitable carbonylating agent, such as chloroacetyl chloride, followed by an intramolecular cyclization under basic conditions, would yield the desired this compound.

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis of Racemic this compound

Expertise & Causality: This protocol employs a two-step, one-pot approach to maximize efficiency. The initial acylation is performed at a low temperature to control the exothermic reaction with chloroacetyl chloride. The subsequent addition of a strong base like sodium hydride is chosen to deprotonate the hydroxyl group, initiating an intramolecular Williamson ether synthesis to form the morpholinone ring. Dichloromethane (DCM) is selected as the solvent for its inertness and ability to dissolve the intermediates.

-

Intermediate Formation: To a solution of 2-((2-hydroxy-2-phenylethyl)amino)ethan-1-ol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0°C, add chloroacetyl chloride (1.1 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cyclization: Cool the reaction mixture again to 0°C and add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise.

-

Workup: After stirring for 12 hours at room temperature, quench the reaction carefully with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Proposed Mechanism of Action as a Psychostimulant

Lacking direct receptor binding data for this compound, its mechanism of action can be inferred from its structural similarity to known monoamine reuptake inhibitors.[2] The core structure resembles that of phenmetrazine and is a rigid analogue of amphetamine. These compounds typically function by binding to and inhibiting the dopamine transporter (DAT) and the norepinephrine transporter (NET), thereby increasing the synaptic concentrations of these neurotransmitters.

We hypothesize that this compound acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). The phenyl group is crucial for recognition at the transporter binding site, while the morpholine ring and its substituents modulate potency and selectivity.

Caption: Proposed mechanism: Inhibition of DAT and NET by this compound.

Protocol: In Vitro Transporter Binding Assay

Trustworthiness: This protocol describes a self-validating system. The inclusion of known inhibitors (e.g., GBR-12909 for DAT, desipramine for NET) serves as a positive control to ensure the assay is performing correctly, while the "vehicle only" condition provides a baseline for calculating specific binding.

-

Cell Culture: Culture HEK293 cells stably expressing human DAT or NET.

-

Membrane Preparation: Harvest cells, homogenize in a buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

Binding Reaction: In a 96-well plate, combine cell membranes, a radioligand (e.g., [³H]WIN 35,428 for DAT or [³H]nisoxetine for NET), and varying concentrations of this compound (or a standard inhibitor).

-

Incubation: Incubate the plates at a specified temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis.

Pharmacokinetics and Metabolism

The metabolic fate of this compound is critical to understanding its duration of action, potential for active metabolites, and safety profile. Based on the metabolism of structurally related compounds, two primary metabolic pathways are anticipated: oxidation of the phenyl ring and modifications to the morpholinone moiety.[12][13][14]

-

Phase I Metabolism: Cytochrome P450 (CYP450) enzymes are expected to be the primary drivers of Phase I metabolism. The electron-rich phenyl group is a likely site for aromatic hydroxylation, typically at the para-position.[12] Additionally, the morpholine ring itself can undergo oxidation.[14]

-

Phase II Metabolism: The hydroxylated metabolites formed in Phase I can then be conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.

Sources

- 1. clsjournal.ascls.org [clsjournal.ascls.org]

- 2. Stimulant - Wikipedia [en.wikipedia.org]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. (5S)-5-Phenyl-3-morpholinone | CymitQuimica [cymitquimica.com]

- 5. (R)-5-Phenyl-morpholin-3-one | 192815-71-7 [sigmaaldrich.com]

- 6. (5R)-5-Phenylmorpholin-3-one 304-53-0 [sigmaaldrich.com]

- 7. achmem.com [achmem.com]

- 8. 1052209-96-7|(S)-5-Phenylmorpholin-3-one|BLD Pharm [bldpharm.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN106928162B - Synthesis method of substituted N-phenyl morpholine compound - Google Patents [patents.google.com]

- 12. hyphadiscovery.com [hyphadiscovery.com]

- 13. In vitro metabolism of R(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo [1,2,3-de]1,4-benzoxazinyl]-(1-naphthalenyl) methanone mesylate, a cannabinoid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to Investigating 5-Phenylmorpholin-3-one as a Novel Antidepressant Candidate

Abstract

The landscape of antidepressant drug discovery is in a period of critical evolution, moving beyond classical monoaminergic targets to explore novel chemical scaffolds and mechanisms of action.[1] The limitations of current therapies, including delayed onset of action and significant non-responder populations, necessitate this shift.[2] The morpholine heterocycle has emerged as a "privileged scaffold" in central nervous system (CNS) drug discovery, prized for its unique physicochemical properties that often confer favorable pharmacokinetics, such as improved solubility and blood-brain barrier permeability.[3][4][5][6] This guide outlines a comprehensive, technically-grounded preclinical strategy to evaluate the potential of a novel morpholine derivative, 5-Phenylmorpholin-3-one, as a next-generation antidepressant. We provide a systematic framework encompassing chemical synthesis, a multi-tiered in vitro and in vivo screening cascade, and a proposed mechanistic investigation, designed to rigorously assess its therapeutic viability for researchers and drug development professionals.

Rationale and Compound Synthesis

The Morpholine Scaffold in CNS Drug Discovery

The morpholine ring is a versatile heterocyclic motif frequently incorporated into CNS-active compounds.[4][5] Its value stems from a combination of factors:

-

Physicochemical Balance: The presence of both a weakly basic nitrogen and an oxygen atom provides a balanced lipophilic-hydrophilic profile. This can enhance aqueous solubility and facilitate penetration of the blood-brain barrier, critical attributes for any CNS therapeutic.[3][4][5][6]

-

Metabolic Stability: The morpholine ring can improve the metabolic stability of a parent molecule, reducing clearance and potentially improving its pharmacokinetic profile.[6]

-

Structural Versatility: It serves as a rigid scaffold that can correctly orient pharmacophoric appendages for optimal interaction with biological targets.[3][4]

By combining this privileged scaffold with a phenyl group—a common feature in many successful psychoactive drugs—this compound presents a logical starting point for investigating novel antidepressant activity.

Proposed Synthesis of this compound